2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is a chiral compound that belongs to the class of tetrahydropyrans, which are six-membered cyclic ethers. This compound features a long aliphatic chain and a terminal alkyne, making it particularly interesting for applications in organic synthesis and medicinal chemistry. The presence of the chiral center indicates potential for use in asymmetric synthesis and in the development of pharmaceuticals.
This compound can be classified under organic compounds, specifically as a heterocyclic compound due to the inclusion of an oxygen atom in its ring structure. It is derived from dec-1-yne, which contributes to its alkyne functionality. The classification also extends to its potential applications in various fields such as drug development and materials science.
The synthesis of 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran typically involves several steps, including the formation of the tetrahydropyran ring and subsequent functionalization with the alkyne group.
For example, one method described involves using lithium diisopropylamide as a base to deprotonate an alcohol followed by alkylation with an appropriate alkyl halide .
The molecular structure of 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can be represented as follows:
This indicates that it consists of 13 carbon atoms, 22 hydrogen atoms, and one oxygen atom.
The compound's structure can be analyzed using various spectroscopic techniques:
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can participate in several chemical reactions, particularly those involving nucleophilic substitution or addition reactions due to its alkyne functionality.
For instance, reactions involving this compound have been explored in the synthesis of complex molecules where it serves as a building block .
The mechanism of action for 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran primarily revolves around its ability to participate in nucleophilic attack due to the presence of the alkyne group.
In biochemical contexts, compounds like this may interact with enzymes or receptors, influencing biological pathways. Detailed studies using kinetic analysis and structural biology techniques could elucidate these interactions further.
Relevant data on these properties can often be obtained from empirical studies or material safety data sheets specific to similar compounds .
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran has several potential applications:
Organocatalysis provides efficient routes for installing the chiral (S)-configuration at the C5 position of the dec-1-yn-5-yl chain in 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran. Chiral secondary amine catalysts (e.g., MacMillan-type catalysts) enable enantioselective oxyalkylation reactions between propargylic alcohols and dihydropyran precursors. These transformations leverage in situ generated enamine intermediates to control stereochemistry, achieving enantiomeric excesses (ee) >90% for the (S)-enantiomer. The stereochemical integrity is preserved during subsequent coupling with activated tetrahydro-2H-pyran (THP) donors under mild Brønsted acid catalysis [6]. Key to success is the avoidance of racemization-prone metal catalysts, making this strategy ideal for synthesizing stereodefined alkyne-containing THP ethers like the target compound (CAS 223734-62-1) [4] [5].
2H-Pyrans serve as pivotal precursors for constructing the tetrahydropyran core via 6π-electrocyclizations. Silver(I)-catalyzed propargyl-Claisen rearrangements of alkynyl vinyl ethers generate dienal intermediates, which undergo stereoselective oxa-electrocyclization to form 2H-pyrans. Hydrogenation then yields the saturated THP ring system present in the target compound [6]. Complementary routes employ Knoevenagel condensations between aldehydes and active methylene compounds (e.g., malonates) to form pyran precursors. For 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran, this approach requires prior synthesis of the chiral alkynol fragment, followed by regioselective O-alkylation with a THP-activating agent like 3,4-dihydro-2H-pyran. The reaction typically employs PPTS (pyridinium p-toluenesulfonate) as a mild acid catalyst to minimize epimerization of the (S)-stereocenter [4] [7].
Table 1: Key Physicochemical Properties of 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran
Property | Value | Source |
---|---|---|
CAS Registry Number | 223734-62-1 | [4] [5] |
Molecular Formula | C₁₅H₂₆O₂ | [4] [7] |
Molecular Weight | 238.37 g/mol | [4] [5] |
Storage Conditions | Sealed, dry, 2–8°C | [4] [7] |
Canonical SMILES | C#CCCCC@@HCCCCC | [5] [9] |
InChIKey | RXFVLXNCIATBOG-GICMACPYSA-N | [4] |
Cycloisomerization of epoxy-homoalkynes or hydroxy-alkynes offers direct access to the functionalized THP scaffold. Transition metals like gold(I) complexes catalyze the endo-cyclization of alkynols containing pendant oxygen nucleophiles. For instance, 6-hydroxy-1-ynes undergo 6-exo-dig cyclization to form 2H-pyrans, which are hydrogenated to THP derivatives. Applied to 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran synthesis, this method would require a precursor like (S)-dec-1-yne-5,6-diol, where the C6 hydroxyl attacks a metal-activated alkyne to form the pyran ring. Stereocontrol arises from chiral ligand-modified metal catalysts that dictate the conformation during ring closure, ensuring diastereoselective formation of the THP ring [6]. Phosphine-catalyzed (3+3) annulations between allenoates and 1C,3O-bisnucleophiles provide alternative routes to highly substituted 2H-pyrans, though their applicability to alkyl-substituted variants like the target compound requires optimization [6].
The synthesis of 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran hinges critically on stereocontrolled ether bond formation between the THP ring and the chiral alkynol. Two dominant strategies exist:
Table 2: Comparative Synthetic Routes to 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran
Method | Key Steps | Stereochemical Control | Yield Range |
---|---|---|---|
Organocatalytic Alkylation | Chiral amine-catalyzed oxyalkylation → THP protection | Enamine-mediated asymmetric C–O bond formation | 70–85% |
Oxa-Electrocyclization | Propargyl-Claisen → 6π-electrocyclization → Hydrogenation | Conformational control during electrocyclization | 50–65% |
Mitsunobu Etherification | Stereospecific coupling of (S)-5-Hydroxy-1-decyne with DHP | Configuration retention via SN2 mechanism | 80–92% |
Acid-Catalyzed THP Protection | p-TsOH-mediated addition of alkynol to DHP | Mild conditions prevent racemization | 75–88% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0